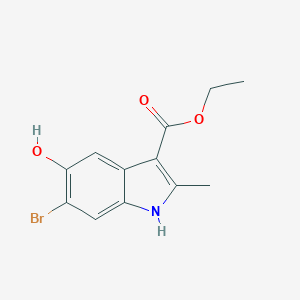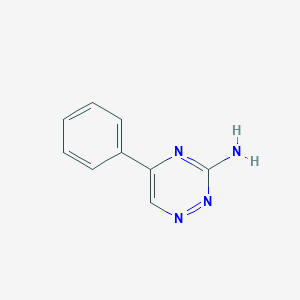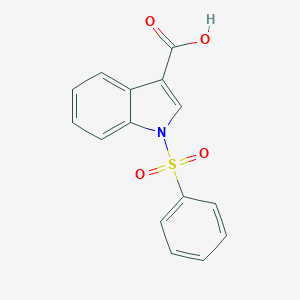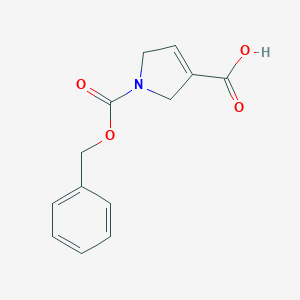
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is widely used in organic synthesis and medicinal chemistry. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is involved in various synthesis processes. For instance, Huang Bi-rong (2013) discusses the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, highlighting its high yield and purity under optimal conditions (Huang, 2013). Additionally, the synthesis and crystal X-ray analysis of a derivative of this compound, focusing on its molecular structure, is detailed by Luo et al. (2019) (Luo et al., 2019).
Antiviral Activities
Significant research has been conducted on the antiviral properties of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Gong Ping (2006) synthesized a series of these derivatives, evaluating their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV), with some compounds showing comparable activity to existing antiviral drugs (Gong, 2006). Similarly, Chai et al. (2006) synthesized and tested a series of these compounds for their anti-hepatitis B virus (HBV) activities, finding certain compounds to be more potent than the control, lamivudine (Chai et al., 2006).
Pharmacokinetic and Stability Studies
Preclinical studies, such as those by Ivashchenko et al. (2014), have explored the pharmacokinetics, bioavailability, and stability of derivatives of this compound, establishing its potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).
Synthesis Optimization
Research has also been conducted on optimizing the synthesis of related compounds. Wang Yu-ling (2011) improved the synthesis process for a key intermediate of arbidol hydrochloride, a compound related to ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, achieving high yields (Wang, 2011).
Propiedades
Número CAS |
16052-67-8 |
|---|---|
Fórmula molecular |
C12H12BrNO3 |
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(16)11-6(2)14-9-5-8(13)10(15)4-7(9)11/h4-5,14-15H,3H2,1-2H3 |
Clave InChI |
IHGRXBMSSFFTJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
SMILES canónico |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)


![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)



![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)